

Technical Guide: -Hydroxyolopatadine – Molecular Characterization & Analytical Protocols

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Compound of Interest

Compound Name: *alpha-Hydroxyolopatadine*

CAS No.: 1331822-32-2

Cat. No.: B1146763

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Executive Summary

-Hydroxyolopatadine (also designated as Olopatadine USP Related Compound A) is a critical structural analogue of the antihistamine Olopatadine. It serves primarily as a pharmacopeial impurity standard for quality control and stability testing. While chemically related to the parent drug's metabolic oxidation products, its significance in drug development lies in its status as a specified impurity arising from synthetic by-products or oxidative degradation.

This guide details the physicochemical properties, structural derivation, and validated analytical workflows for the detection and quantification of

-Hydroxyolopatadine in pharmaceutical matrices.

Part 1: Physicochemical Core

The following data establishes the baseline for all subsequent analytical calculations.

Property	Specification
Compound Name	-Hydroxyolopatadine
Common Synonyms	Olopatadine USP Related Compound A; Olopatadine Impurity A
Molecular Formula	(Free Base)
Molecular Weight	353.41 g/mol
CAS Number (Free Base)	1331822-32-2
CAS Number (HCl Salt)	1331668-21-3
Appearance	White to light yellow solid
Solubility	Soluble in DMSO, Methanol; slightly soluble in water (pH dependent)
pKa	~3.5 (Carboxylic acid), ~9.5 (Tertiary amine)

Structural Insight

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-Hydroxyolopatadine differs from the parent molecule, Olopatadine (

), by the addition of a single oxygen atom. This hydroxylation occurs at the

-carbon of the acetic acid side chain attached to the dibenz[b,e]oxepin ring system. This modification introduces a chiral center, creating enantiomeric pairs, though it is often controlled as a racemate in non-chiral QC methods.

Part 2: Origin & Control Strategy

Understanding the source of

-Hydroxyolopatadine is essential for process chemistry and stability indicating methods (SIM).

- **Synthetic Impurity:** It can form during the Wittig reaction sequence if the starting material (Isoxepac derivative) undergoes inadvertent oxidation prior to or during the coupling with the

dimethylaminopropyl side chain.

- Degradation Product: Forced degradation studies indicate that Olopatadine is susceptible to oxidative stress.[1] The

-position to the carboxylic acid is a reactive site where radical oxidation can introduce the hydroxyl group, particularly under photolytic conditions.

Part 3: Analytical Methodologies

To ensure "Self-Validating" protocols, researchers should utilize the following workflows.

A. High-Performance Liquid Chromatography (HPLC-UV)

Target Audience: QC Scientists performing limit tests per USP/EP.

- Column: L7 packing (Octylsilane chemically bonded to porous silica), e.g., C8 or C18,
,
.
- Mobile Phase:
 - Buffer: Dissolve 13.6 g

in 1 L water, add 1 mL triethylamine, adjust pH to 3.0 with phosphoric acid.
 - Composition: Acetonitrile : Buffer (28 : 72 v/v).[2]
- Flow Rate: 1.0 mL/min.
- Detection: UV Absorbance at 299 nm.[2]
- Retention Logic: Due to the added hydroxyl group,

-Hydroxyolopatadine is more polar than Olopatadine. Expect it to elute earlier (lower

) than the parent peak in reverse-phase conditions.
- System Suitability: Resolution (

) between Olopatadine and Related Compound A should be

[2]

B. LC-MS/MS Quantification

Target Audience: DMPK and Bioanalytical Researchers.

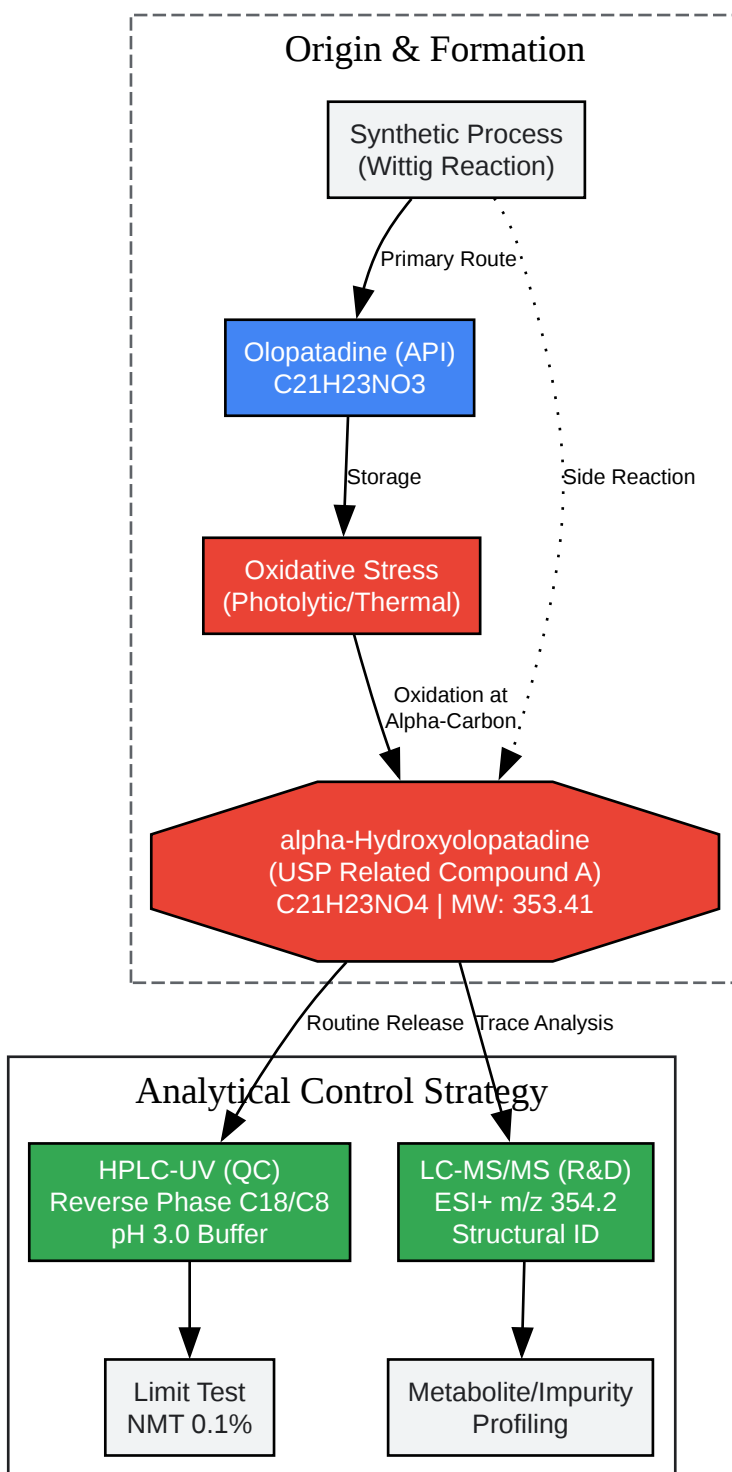
For trace analysis in biological fluids or complex matrices, Mass Spectrometry provides the necessary specificity.

- Ionization Source: Electrospray Ionization (ESI), Positive Mode.
- Precursor Ion selection:
 - Olopatadine:
 - -Hydroxyolopatadine:
- Transitions (MRM):
 - Quantifier:
(Characteristic dibenzoxepin core fragment).
 - Qualifier:
(Loss of side chain elements).
- Chromatographic Consideration: Use a HILIC column (e.g., BEH Amide) if retention on C18 is too weak due to the polar hydroxyl group.

Part 4: Visualization of Control Strategy

The following diagram illustrates the workflow for identifying and controlling

-Hydroxyolopatadine, distinguishing between its role as a process impurity and a degradation product.



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Caption: Operational workflow linking the formation of

-Hydroxyolopatadine (via synthesis or degradation) to specific analytical detection methods (HPLC-UV for QC limits, LC-MS/MS for structural characterization).

References

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- Jadhav, S., et al. (2019). Isolation and Characterization of Photo Degradation Impurities of Drug Product Olopatadine Hydrochloride. Chemical and Biomolecular Engineering, 4(2), 31-36.[3] Retrieved from [\[Link\]](#)

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